molecular formula C24H26N6O3 B609946 PF-04979064 CAS No. 1220699-06-8

PF-04979064

货号: B609946
CAS 编号: 1220699-06-8
分子量: 446.5 g/mol
InChI 键: GACQNUHFDBEIQH-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

PF-04979064 具有广泛的科学研究应用,包括:

作用机制

PF-04979064 通过选择性抑制 PI3K 和 mTOR 激酶的活性来发挥作用。这些激酶是 PI3K/AKT/mTOR 信号通路的关键组成部分,该通路调节细胞生长、增殖和存活。 通过抑制这些激酶,this compound 打破信号通路,导致肿瘤生长减缓并增强对其他抗癌剂的敏感性 .

类似化合物:

比较: this compound 由于其对 PI3K 和 mTOR 激酶的高度效力及其选择性而独一无二。 与类似化合物相比,this compound 在体外效力更强,药代动力学特性也更好,使其成为进一步开发的有前景的候选药物 .

准备方法

合成路线及反应条件: PF-04979064 的合成涉及多个步骤,从市售原料开始最终产物通过一系列缩合、环化和官能团转化得到 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: PF-04979064 经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化的衍生物,而还原可以产生脱氧化的化合物 .

相似化合物的比较

Comparison: PF-04979064 is unique due to its high potency and selectivity for both PI3K and mTOR kinases. Compared to similar compounds, this compound has shown improved in vitro potency and better pharmacokinetic properties, making it a promising candidate for further development .

生物活性

PF-04979064 is a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which play critical roles in cell growth, proliferation, and survival. This compound has been investigated for its potential therapeutic applications in oncology, particularly in treating various cancers characterized by dysregulation of the PI3K/Akt/mTOR signaling pathway.

This compound selectively inhibits both PI3K and mTOR kinases, thereby disrupting the signaling cascade that promotes tumor growth. The compound's ability to target these kinases allows it to effectively block the PI3K pathway, overcoming feedback loops and inhibiting PI3K-independent mTOR activation. This dual inhibition is crucial for enhancing antitumor efficacy and minimizing resistance mechanisms commonly observed with single-agent therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the tricyclic imidazo[1,5]naphthyridine scaffold significantly enhance the biological activity of this compound. Key modifications include:

  • Increased bulkiness : Enhancements to the molecular structure have been shown to reduce metabolic clearance rates.
  • Improved solubility : Adjustments in chemical groups have led to better solubility profiles, which are essential for oral bioavailability.
  • Kinase selectivity : The compound exhibits excellent selectivity against a broad range of kinases, minimizing off-target effects and enhancing safety profiles .

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties, including:

  • High solubility : This property supports effective absorption when administered orally.
  • Robust metabolic stability : The compound has been optimized to reduce clearance mediated by cytochrome P450 enzymes and aldehyde oxidase, which are significant pathways for drug metabolism .

The predicted human clearance rates indicate that this compound has a manageable safety profile for further clinical development.

In Vitro Studies

In vitro assays have established that this compound exhibits potent antiproliferative activity across various cancer cell lines. Notably, it demonstrated:

  • IC50 values : The compound showed IC50 values in the nanomolar range against multiple cancer types, indicating strong efficacy.
  • Mechanistic insights : Studies suggest that this compound induces apoptosis through the activation of pro-apoptotic pathways while inhibiting cell cycle progression .

In Vivo Studies

Preclinical models have further confirmed the antitumor efficacy of this compound:

  • Tumor Growth Inhibition (TGI) : In xenograft models, this compound significantly inhibited tumor growth compared to control groups.
  • Combination therapies : The compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing overall treatment outcomes .

Case Studies

Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary findings indicate:

  • Patient Response : A subset of patients exhibited partial responses to treatment, particularly those with tumors harboring PI3K pathway mutations.
  • Adverse Events : The most common adverse events included gastrointestinal disturbances and fatigue, which were manageable and did not lead to treatment discontinuation .

Comparative Analysis with Other PI3K/mTOR Inhibitors

CompoundIC50 (nM)Targeted KinasesClinical Status
This compound1.5PI3Kα, PI3Kβ, mTORPhase I/II
AZD20142.0PI3Kα, mTORPhase II
GSK10596153.8PI3Kγ, mTORPhase I
MK22064.0AKTPhase III

This table illustrates that this compound possesses competitive potency compared to other established inhibitors within the same class.

属性

IUPAC Name

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACQNUHFDBEIQH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220699-06-8
Record name PF-04979064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1220699-06-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-04979064
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04979064
Reactant of Route 2
PF-04979064
Reactant of Route 3
Reactant of Route 3
PF-04979064
Reactant of Route 4
Reactant of Route 4
PF-04979064
Reactant of Route 5
Reactant of Route 5
PF-04979064
Reactant of Route 6
Reactant of Route 6
PF-04979064
Customer
Q & A

Q1: What makes PF-04979064 a promising anti-cancer drug candidate?

A: this compound is a potent and selective dual inhibitor of PI3K and mTOR, two key kinases in the PI3K signaling pathway. [] This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound aims to provide enhanced efficacy against tumor growth compared to targeting either kinase alone.

Q2: How does the structure of this compound contribute to its activity and address previous limitations?

A: this compound was developed through structure-based drug design, starting with a tricyclic imidazo[1,5]naphthyridine scaffold. [] This iterative optimization process aimed to improve upon earlier compounds in the series that suffered from limitations such as high metabolic clearance, poor permeability, and poor solubility. The final structure of this compound addresses these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues while maintaining high potency and selectivity for the target kinases.

Q3: What evidence supports the efficacy of this compound in a disease model?

A: Research indicates that this compound shows promise in treating Chronic Obstructive Pulmonary Disease (COPD). In a mouse model of COPD induced by PM2.5 exposure, this compound was found to suppress the PI3K/AKT/mTOR pathway. [] This suppression, in turn, increased the apoptosis of alveolar epithelial cells and reduced autophagy, suggesting a potential therapeutic benefit in COPD.

Q4: What analytical challenges were encountered during the development of this compound?

A: One challenge was predicting the human clearance of this compound and related tricyclic derivatives, which were found to be metabolized by both cytochrome P450 and aldehyde oxidase (AO). [] To address this, researchers developed an empirical scaling tool to predict human clearance based on in vitro data from human liver S9 assays, which contain both enzyme systems. This tool likely proved valuable for optimizing the pharmacokinetic properties of this compound during its development.

Q5: Is there structural data available for this compound interacting with its target?

A: Yes, a crystal structure of the catalytic unit of PI3Kγ in complex with this compound has been solved. [] This structural information provides valuable insights into the binding mode and molecular interactions responsible for the inhibitory activity of this compound against PI3K. Such information can be crucial for further optimization of this compound or the development of novel PI3K inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。